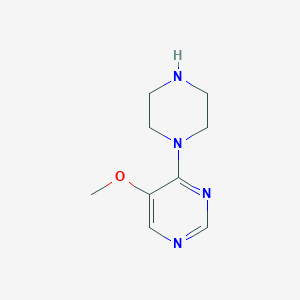








|
REACTION_CXSMILES
|
[O-]CC.[Na+].ClCCCC(NC1C=C2C(=CC=1)NC=C2CCC[N:24]1[CH2:29][CH2:28][N:27]([C:30]2[C:35]([O:36][CH3:37])=[CH:34][N:33]=[CH:32][N:31]=2)[CH2:26][CH2:25]1)=O.C(Cl)Cl.CO>C(O)C>[CH3:37][O:36][C:35]1[C:30]([N:27]2[CH2:28][CH2:29][NH:24][CH2:25][CH2:26]2)=[N:31][CH:32]=[N:33][CH:34]=1 |f:0.1,3.4|
|


|
Name
|
|
|
Quantity
|
0.67 mL
|
|
Type
|
reactant
|
|
Smiles
|
[O-]CC.[Na+]
|
|
Name
|
1-[3-[5-[4-chlorobutyrylamino]-1-H-indol-3-yl]propyl]-4-(5-methoxy-4-pyrimidinyl)piperazine
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCCCC(=O)NC=1C=C2C(=CNC2=CC1)CCCN1CCN(CC1)C1=NC=NC=C1OC
|
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
|
Name
|
CH2Cl2 MeOH
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(Cl)Cl.CO
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
78 °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
ADDITION
|
|
Details
|
After the addition
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
The insoluble solid was separated
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC=1C(=NC=NC1)N1CCNCC1
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: AMOUNT | 0.76 mmol | |
| AMOUNT: MASS | 0.33 g | |
| YIELD: PERCENTYIELD | 36% | |
| YIELD: CALCULATEDPERCENTYIELD | 36.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |